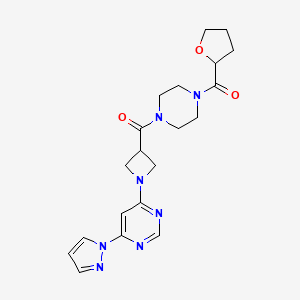
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry, including a pyrazole ring, a pyrimidine ring, an azetidine ring, a piperazine ring, and a tetrahydrofuran ring. These structural features suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), an azetidine ring (a four-membered ring with one nitrogen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms). These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For example, the nitrogen atoms in the pyrazole, pyrimidine, azetidine, and piperazine rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple nitrogen atoms and the tetrahydrofuran ring could make the compound polar and potentially soluble in water .科学的研究の応用
Synthesis and Characterization
The compound is associated with the synthesis and structural characterization of novel chemical entities. For instance, Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety, emphasizing the importance of structural analysis through X-ray crystallography to confirm compound configurations Lv et al., 2013. Similarly, the work of Fahim et al. (2021) involved the synthesis of novel heterocyclic compounds with antimicrobial and anticancer activity, where molecular docking studies were utilized to explore the interaction of these compounds with various proteins Fahim et al., 2021.
Anticancer and Antimicrobial Applications
Several studies focus on the development of compounds with potential anticancer and antimicrobial activities. Kamal et al. (2012) designed anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant cytotoxicity against cervical cancer cells by inducing apoptosis through p53 activation Kamal et al., 2012. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, some of which exhibited higher anticancer activity than the reference drug doxorubicin Hafez et al., 2016.
Novel Synthetic Pathways and Compound Diversity
Research by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes, leading to the synthesis of new thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating the versatility and potential for creating diverse chemical structures Pokhodylo et al., 2010.
Pharmacological Studies
Severina et al. (2021) developed a new HPLC method for determining related substances in the novel anticonvulsant agent Epimidin, highlighting the importance of analytical methods in the development of pharmaceutical compounds Severina et al., 2021.
作用機序
The mechanism of action of a compound depends on its structure and the biological target it interacts with. Compounds containing pyrazole and pyrimidine rings, for example, have been found to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
将来の方向性
特性
IUPAC Name |
oxolan-2-yl-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c28-19(24-6-8-25(9-7-24)20(29)16-3-1-10-30-16)15-12-26(13-15)17-11-18(22-14-21-17)27-5-2-4-23-27/h2,4-5,11,14-16H,1,3,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKJKIPSQUHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

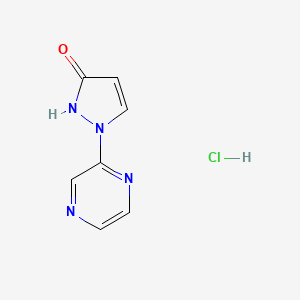
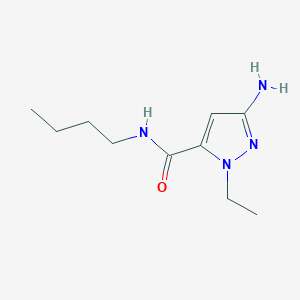
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)


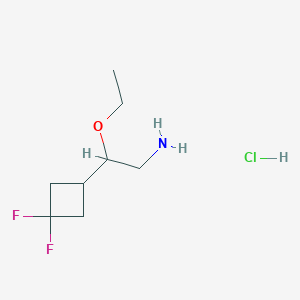
![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)
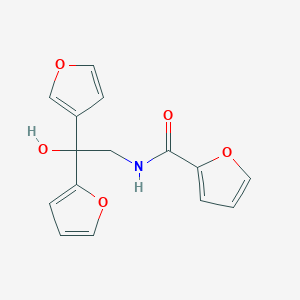
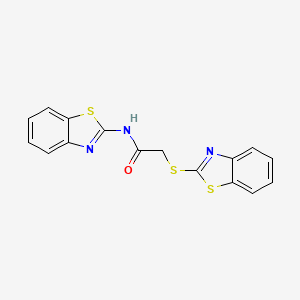
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)